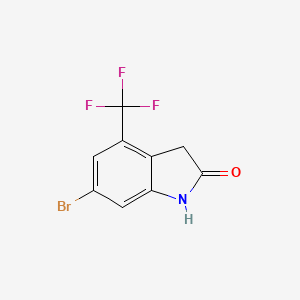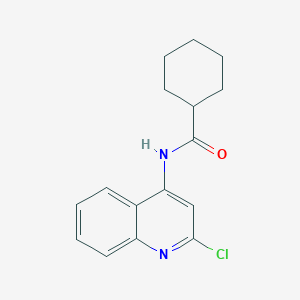
N-(2-chloroquinolin-4-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloroquinolin-4-yl)cyclohexanecarboxamide is a synthetic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their antimalarial, antibacterial, and anticancer properties . This compound, specifically, has been studied for its potential biological activities and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroquinolin-4-yl)cyclohexanecarboxamide typically involves the reaction of 2-chloroquinoline with cyclohexanecarboxylic acid or its derivatives. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chloroquinolin-4-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Applications De Recherche Scientifique
N-(2-chloroquinolin-4-yl)cyclohexanecarboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its anticancer properties, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of insecticidal agents targeting mosquito vectors of malaria and dengue.
Mécanisme D'action
The mechanism of action of N-(2-chloroquinolin-4-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. In the case of its antimalarial activity, the compound is believed to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . For its anticancer activity, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activities.
Aminoquinolines: Substituted quinolines with amino groups, known for their antimalarial and anticancer properties.
Uniqueness
N-(2-chloroquinolin-4-yl)cyclohexanecarboxamide stands out due to its unique combination of a chloroquinoline moiety and a cyclohexanecarboxamide group, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C16H17ClN2O |
|---|---|
Poids moléculaire |
288.77 g/mol |
Nom IUPAC |
N-(2-chloroquinolin-4-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C16H17ClN2O/c17-15-10-14(12-8-4-5-9-13(12)18-15)19-16(20)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,18,19,20) |
Clé InChI |
DQWAWNASXOCQIQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)NC2=CC(=NC3=CC=CC=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


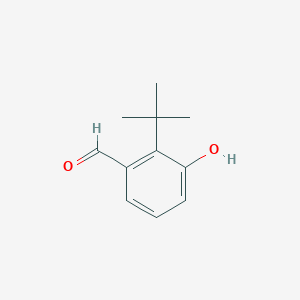
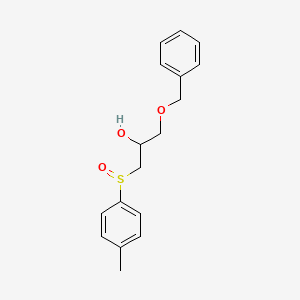
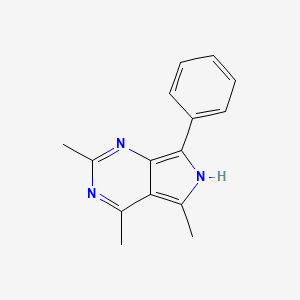
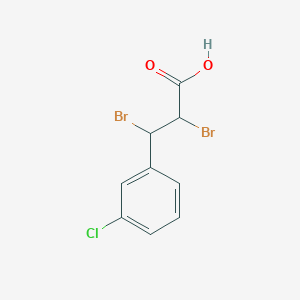
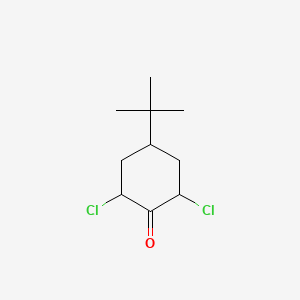
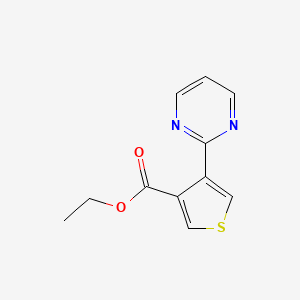
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)
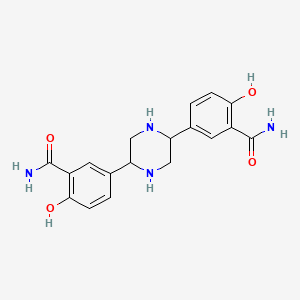
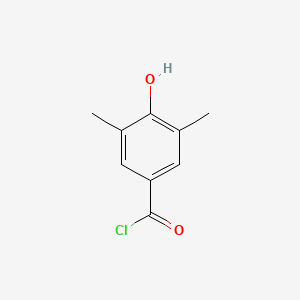
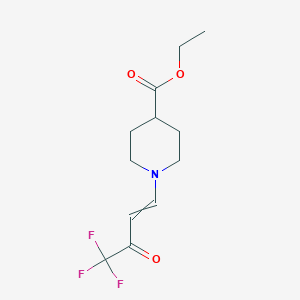
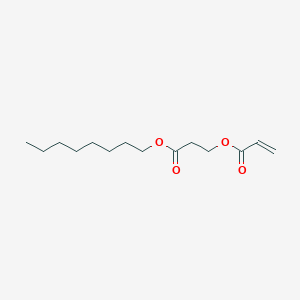
![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)
